molecular formula C6H8ClN B1357806 Di(prop-2-yn-1-yl)amine hydrochloride CAS No. 93282-90-7

Di(prop-2-yn-1-yl)amine hydrochloride

Cat. No.: B1357806
CAS No.: 93282-90-7
M. Wt: 129.59 g/mol
InChI Key: PXLDYNBXYLPYGT-UHFFFAOYSA-N
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Description

“Di(prop-2-yn-1-yl)amine hydrochloride” is a chemical compound with the molecular formula C6H8ClN . It is related to the class of compounds known as propargylamines .


Synthesis Analysis

Propargylamines, including “this compound”, can be synthesized via A3 and KA2 coupling reactions . The synthesis involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular weight of “this compound” is 129.59 . The empirical formula is C6H8ClN .


Chemical Reactions Analysis

The terminal alkynes in “this compound” undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .


Physical And Chemical Properties Analysis

“this compound” has a density of 0.900 g/mL at 25 °C .

Scientific Research Applications

  • Biodegradable Polymer Synthesis Di(prop-2-yn-1-yl)amine hydrochloride is used in the synthesis of polyesters with pendant amine groups. These polymers, derived from tyrosine, have shown potential in gene delivery and cell penetration due to their biodegradability and low toxicity (Zhang et al., 2012).

  • Organic Chemistry and Synthesis of Amines In organic chemistry, this compound is involved in the synthesis of new unsaturated amines through the Stevens Rearrangement, leading to the formation of various ammonium salts and tertiary amines (Manukyan et al., 2018).

  • Oxidative Alkyl- and Aryl-Aminomercuriation The compound is used in oxidative reactions with prop-2-ynol derivatives, leading to the formation of α-iminoketones, α-di-imines, and α-aminopropionamidines. This application is crucial in the development of various organic compounds (Barluenga et al., 1983).

  • Antifungal Agents Derivatives of this compound have been explored for their antifungal properties. These compounds showed effectiveness in inhibiting the growth of several fungal types (Papakonstantinou‐Garoufalia et al., 1992).

  • Corrosion Inhibition Tertiary amines synthesized using this compound have been studied for their potential as corrosion inhibitors on carbon steel. These compounds can form protective layers on metal surfaces, significantly reducing corrosion (Gao et al., 2007).

  • Synthesis of Ligands The compound is used in the facile synthesis of flexible bis(pyrazol-1-yl)alkane ligands. These ligands have potential applications in coordination chemistry and catalysis (Potapov et al., 2007).

  • Pharmacophore Ligands Synthesis It is also used in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions for synthesizing pharmacophore ligands, combining them with aminoadamantyl-containing spacers (Sokolov et al., 2019).

Mechanism of Action

Mode of Action

It’s known that the compound can participate in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s function or activity.

Biochemical Pathways

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could affect a variety of biochemical pathways, particularly those involving azide-containing compounds.

Result of Action

Given its potential to participate in 1,3-dipolar cycloaddition reactions , it’s plausible that it could induce a variety of molecular and cellular changes, depending on the specific targets and pathways involved.

Safety and Hazards

“Di(prop-2-yn-1-yl)amine hydrochloride” is a flammable liquid and can cause severe skin burns and eye damage . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

Propargylamines, including “Di(prop-2-yn-1-yl)amine hydrochloride”, have many pharmaceutical and biological properties, making them relevant for future research. They have potential applications in the treatment of neurodegenerative disorders and other diseases .

Properties

IUPAC Name

N-prop-2-ynylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N.ClH/c1-3-5-7-6-4-2;/h1-2,7H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLDYNBXYLPYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605667
Record name N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93282-90-7
Record name N-(Prop-2-yn-1-yl)prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(prop-2-yn-1-yl)amine hydrochloride
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